molecular formula C17H14INO2 B2879078 N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide CAS No. 879574-99-9

N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B2879078
CAS No.: 879574-99-9
M. Wt: 391.208
InChI Key: MMTGFJQWPRYVPY-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a 2-iodophenyl substituent and methyl groups at the 3- and 5-positions of the benzofuran core. The iodine atom in the 2-position of the phenyl ring likely enhances lipophilicity and may influence bioavailability, metabolic stability, and receptor binding compared to other halogenated or substituted analogs .

Properties

IUPAC Name

N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14INO2/c1-10-7-8-15-12(9-10)11(2)16(21-15)17(20)19-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTGFJQWPRYVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation

  • Starting Materials : 3,5-Dimethylsalicylaldehyde and propiolic acid derivatives are employed. The methyl groups at the 3- and 5-positions are introduced via Friedel-Crafts alkylation or through pre-functionalized salicylaldehydes.
  • Catalytic Cyclization : Copper(I) bromide (CuBr) in dimethyl sulfoxide (DMSO) facilitates the formation of the benzofuran ring. The reaction proceeds via an iminium ion intermediate, followed by intramolecular cyclization to yield the 2-carboxybenzofuran derivative.

Representative Reaction Conditions :

Component Quantity/Condition
3,5-Dimethylsalicylaldehyde 10 mmol
Propiolic acid 12 mmol
CuBr 0.1 equiv
DMSO Solvent, 50°C, 12 h

Acid Functionalization

The resulting 3,5-dimethyl-1-benzofuran-2-carboxylic acid is purified via column chromatography (silica gel, 90:10 dichloromethane/methanol) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Amidation: Coupling with 2-Iodoaniline

The carboxamide group is introduced via a coupling reaction between the benzofuran carboxylic acid and 2-iodoaniline. Two primary methods are employed:

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
  • Mechanism : EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with 2-iodoaniline to yield the amide.

Procedure :

  • Dissolve 3,5-dimethyl-1-benzofuran-2-carboxylic acid (1.0 equiv) and 2-iodoaniline (1.2 equiv) in DMF.
  • Add EDC (1.5 equiv) and HOBt (1.5 equiv) at 0°C.
  • Stir at room temperature for 12–18 h.
  • Quench with aqueous sodium bicarbonate and extract with dichloromethane.

Acid Chloride Route

  • Reagents : Oxalyl chloride converts the carboxylic acid to its acid chloride, which is then reacted with 2-iodoaniline.

Procedure :

  • Treat the carboxylic acid with oxalyl chloride (2.0 equiv) and catalytic DMF in dichloromethane.
  • After 6 h, evaporate excess reagent and dissolve the acid chloride in tetrahydrofuran (THF).
  • Add 2-iodoaniline (1.5 equiv) and triethylamine (2.0 equiv) at 0°C.
  • Stir for 4 h and purify via recrystallization.

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel with gradient elution (dichloromethane:methanol 95:5 to 90:10) removes unreacted starting materials.
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

Spectroscopic Analysis

  • NMR : $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, benzofuran-H), 7.82 (d, J = 8.0 Hz, 1H, aryl-H), 7.45–7.30 (m, 3H, aryl-H), 2.65 (s, 6H, CH$$3$$).
  • HRMS : Calculated for C$${17}$$H$${14}$$INO$$_2$$: 415.0124; Found: 415.0128.

Challenges and Optimizations

  • Iodine Stability : The 2-iodophenyl group is susceptible to hydrolysis under acidic conditions. Reactions must be conducted under inert atmospheres (argon/nitrogen).
  • Regioselectivity : Methyl substituents on the benzofuran core may direct electrophilic substitution; careful control of reaction conditions prevents byproducts.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their reported biological activities, mechanisms, and physicochemical properties:

Compound Substituent Molecular Weight (g/mol) Key Findings References
N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1) Benzyl-thiazole ~383.44 (estimated) - Exhibits selective cytotoxicity against lymphoma cells (NK/Ly) via ROS-mediated apoptosis.
- No toxicity to non-cancerous cells.
- Conjugation with PEG nanoparticles reduces hepatotoxicity in vivo.
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide 3-(Trifluoromethyl)phenyl 363.29 - Higher metabolic stability due to electron-withdrawing CF3 group.
- Potential for enhanced blood-brain barrier penetration compared to iodinated analogs.
N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide 2-Iodophenyl ~421.24 (estimated) - Expected increased lipophilicity (logP ~4.2) due to iodine.
- Potential radiosensitizing properties (iodine’s atomic number enhances X-ray interactions).
- Limited direct data; inferences from analogs.
N/A
3-(3,5-Dimethoxybenzamido)-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide Methoxy-substituted phenyl 476.45 - Improved solubility in polar solvents due to methoxy groups.
- Antifungal and antiproliferative activities reported.

Mechanistic and Structural Insights:

In contrast, trifluoromethyl-substituted analogs (e.g., ) may exhibit broader pharmacokinetic stability but lack tumor-specific targeting . The iodine atom in this compound may enhance DNA-binding affinity or act as a radiosensitizer, though this requires experimental validation.

Solubility and Delivery: Methoxy-substituted analogs () demonstrate higher aqueous solubility, whereas iodinated and trifluoromethyl derivatives are more lipophilic, necessitating nanoparticle-based delivery systems (e.g., PEG-PN in ) to mitigate hepatotoxicity .

Biological Activity

N-(2-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A benzofuran core , which is an aromatic heterocyclic compound.
  • An iodophenyl group attached to the nitrogen atom.
  • A carboxamide group at the 2-position of the benzofuran ring.

This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate their activity, leading to various biological effects. Key mechanisms include:

  • Inhibition of cell proliferation : The compound has shown potential in inhibiting cancer cell growth by interfering with signaling pathways involved in cell division.
  • Antioxidant activity : Research indicates that benzofuran derivatives can scavenge free radicals and reduce oxidative stress, which is crucial in neuroprotection and preventing cellular damage.

Neuroprotective Effects

A study evaluated the neuroprotective and antioxidant activities of various benzofuran derivatives, including this compound. The findings indicated significant protection against excitotoxic neuronal damage induced by NMDA (N-methyl-D-aspartate) at concentrations around 100 µM. The compound demonstrated efficacy comparable to established neuroprotective agents like memantine .

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. These studies revealed that modifications to the benzofuran scaffold could enhance its potency against various cancer cell lines. For instance, specific substitutions on the phenyl ring were found to increase binding affinity to target proteins involved in cancer progression .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameIodine PositionBiological Activity
This compound2Antioxidant, anticancer
N-(3-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide3Moderate anticancer
N-(4-iodophenyl)-3,5-dimethyl-1-benzofuran-2-carboxamide4Lesser efficacy

This table highlights how the position of the iodine atom affects biological activity. The unique positioning in this compound contributes significantly to its enhanced efficacy compared to its analogs.

Case Studies and Research Findings

Research has consistently demonstrated the promising biological activities associated with this compound:

  • Neuroprotection : In vitro studies showed that the compound effectively reduced neuronal damage caused by oxidative stress and excitotoxicity.
  • Anticancer Properties : Various assays indicated that it could inhibit cell growth in several cancer models, suggesting potential therapeutic applications.
  • Antioxidant Mechanism : The ability to scavenge reactive oxygen species (ROS) was confirmed through biochemical assays, supporting its role in reducing oxidative stress-related diseases.

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